

# Quantitative Thermal and Physical Properties

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## *Compound of Interest*

Compound Name: *Aluminum selenide*

Cat. No.: *B073142*

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The known thermal and physical properties of **aluminum selenide** are summarized in the table below for easy reference and comparison.

Property	Value	Units	Notes
Melting Point	947[1]	°C	Also reported as 960 °C in some sources. [2]
	1220	K	
	1737	°F	
Boiling Point	Not available	-	Data at standard pressure (760 mmHg) is not well-established.
Density	3.437[1]	g/cm <sup>3</sup>	At 20 °C.
Thermal Conductivity	Not available	W/(m·K)	Anecdotally described as high, but no quantitative value is available.[2]
Specific Heat Capacity	Not available	J/(g·°C)	
Coefficient of Thermal Expansion	Not available	μm/(m·°C)	
Standard Enthalpy of Formation (ΔfH <sub>298</sub> °)	-566.9[1]	kJ/mol	For the solid state.
Standard Molar Entropy (S <sub>298</sub> °)	154.8[1]	J/(mol·K)	For the solid state.
Crystal Structure	Monoclinic[3]	-	Space Group: Cc.

## Synthesis of Aluminum Selenide

**Aluminum selenide** is typically synthesized via a direct reaction between aluminum and selenium at elevated temperatures in a controlled environment.

## Experimental Protocol: Direct Synthesis

- Reactant Preparation: High-purity aluminum powder and selenium powder are weighed in a stoichiometric ratio of 2:3.
- Mixing: The powders are thoroughly mixed in an inert atmosphere to ensure homogeneity.
- Encapsulation: The mixture is placed in a quartz ampoule, which is then evacuated to a high vacuum and sealed.
- Heating: The sealed ampoule is placed in a furnace and heated to 1000 °C.[3] The reaction is highly exothermic.
- Reaction and Annealing: The temperature is maintained for a sufficient duration to ensure complete reaction. The ampoule is then slowly cooled to room temperature to allow for the formation of a crystalline solid.
- Sample Handling: The resulting **aluminum selenide** is a yellow to brown powder.[3] It is highly sensitive to moisture and should be handled in a dry, inert atmosphere (e.g., a glovebox) to prevent hydrolysis, which produces toxic hydrogen selenide (H<sub>2</sub>Se) gas.[3]

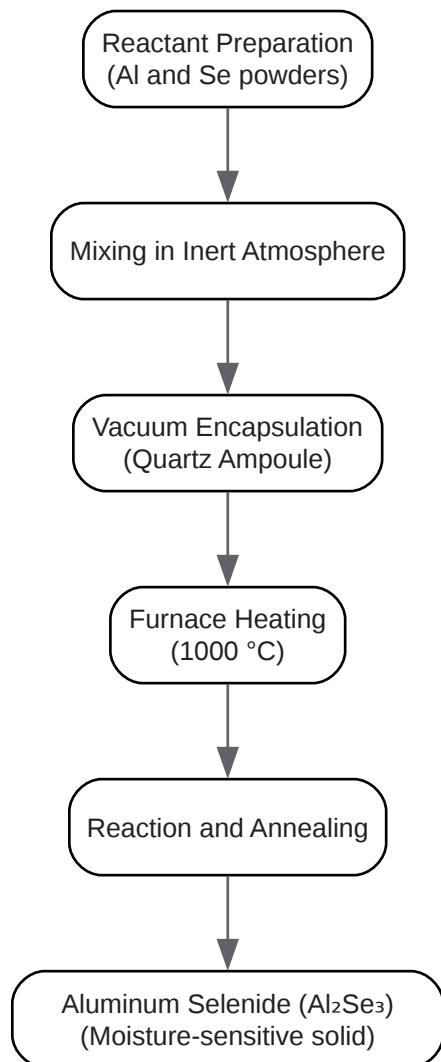


Diagram 1: Synthesis of Aluminum Selenide

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Diagram 1: Synthesis of **Aluminum Selenide**

## Experimental Protocols for Thermal Property Determination

The following sections describe the standard experimental methodologies that would be employed to determine the thermal properties of **aluminum selenide**.

## Melting Point Determination

The melting point of a crystalline solid is a fundamental thermal property. The capillary method is a common and reliable technique.

- Sample Preparation: A small amount of finely powdered, dry **aluminum selenide** is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer. The apparatus consists of a heated block or oil bath to ensure uniform heating.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
- Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range.

## Thermal Diffusivity and Thermal Conductivity

Laser Flash Analysis (LFA) is a widely used non-destructive technique for measuring thermal diffusivity. Thermal conductivity can then be calculated if the specific heat capacity and density are known.

- Sample Preparation: A small, disc-shaped sample of **aluminum selenide** with a known thickness is prepared. The surfaces should be parallel and flat. The sample may be coated with a thin layer of graphite to enhance the absorption of the laser pulse and the emission of thermal radiation.
- Apparatus Setup: The sample is mounted in a furnace that allows for testing at various temperatures. A laser or flash lamp is positioned to irradiate one face of the sample, and an infrared (IR) detector is focused on the opposite face.
- Measurement: A short energy pulse from the laser heats the front face of the sample. The IR detector records the temperature rise on the rear face as a function of time.

- Data Analysis: The thermal diffusivity ( $\alpha$ ) is calculated from the sample thickness (d) and the time it takes for the rear face to reach half of its maximum temperature rise ( $t_{1/2}$ ), using the following formula:

$$\alpha = 0.1388 * (d^2 / t_{1/2})$$
<sup>[4]</sup>

- Thermal Conductivity Calculation: The thermal conductivity (k) is then calculated using the equation:

$$k = \alpha * \rho * C_p$$

where  $\rho$  is the density and  $C_p$  is the specific heat capacity of the material.

## Specific Heat Capacity

Differential Scanning Calorimetry (DSC) is the primary method for measuring the specific heat capacity of a material as a function of temperature.

- Sample and Reference Preparation: A small, known mass of the **aluminum selenide** sample is hermetically sealed in a sample pan (e.g., aluminum or graphite). An identical empty pan is used as a reference.
- Apparatus Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a controlled heating rate (e.g., 10 °C/min).
- Measurement: The DSC instrument heats both the sample and the reference pan while maintaining them at nearly the same temperature. It measures the difference in heat flow required to heat the sample compared to the reference.
- Data Analysis: The specific heat capacity ( $C_p$ ) is determined by comparing the heat flow to the sample with the heat flow of a known standard material (e.g., sapphire) under the same conditions. The DSC curve will show endothermic and exothermic peaks corresponding to phase transitions like melting.

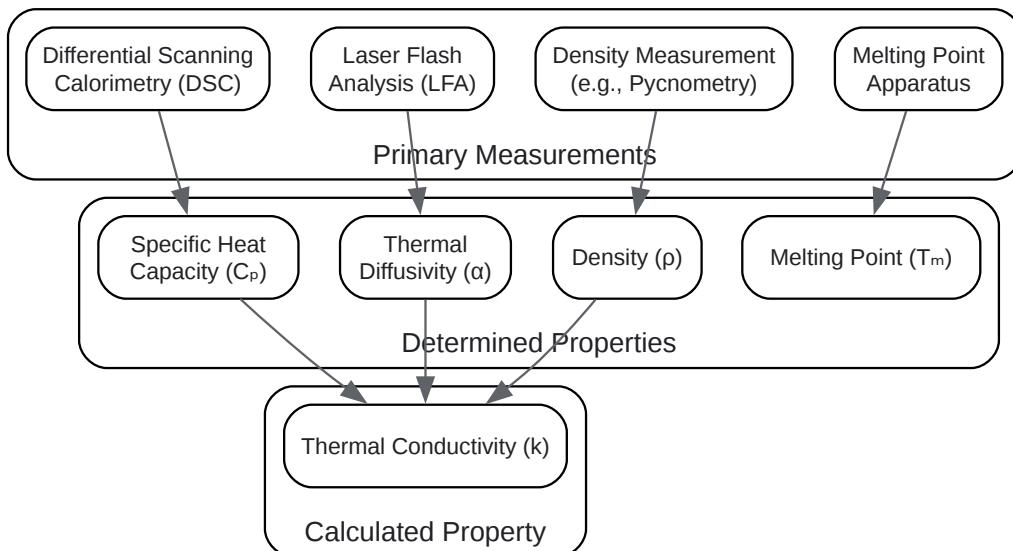


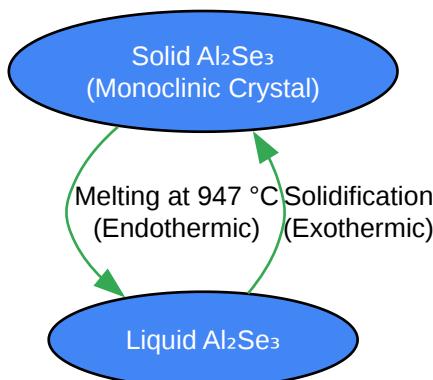
Diagram 2: Experimental Workflow for Thermal Properties

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Diagram 2: Experimental Workflow for Thermal Properties

## Phase Transitions

Based on the available data, **aluminum selenide** undergoes a phase transition from a solid to a liquid state at its melting point. The Al-Se phase diagram indicates that  $\text{Al}_2\text{Se}_3$  is the only confirmed intermediate phase in the system.<sup>[5]</sup> The liquidus curves in the phase diagram are not well-established due to the high volatility of selenium at elevated temperatures.<sup>[5]</sup>

Diagram 3: Phase Transition of  $\text{Al}_2\text{Se}_3$ [Click to download full resolution via product page](#)Diagram 3: Phase Transition of  $\text{Al}_2\text{Se}_3$ **Need Custom Synthesis?**

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- To cite this document: BenchChem. [Quantitative Thermal and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073142#thermal-properties-of-aluminum-selenide\]](https://www.benchchem.com/product/b073142#thermal-properties-of-aluminum-selenide)

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